

The Structural Elucidation of Diethyl 4,4'-Azodibenzoate: A Crystallographic and Methodological Guide

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Compound of Interest

Compound Name: Diethyl 4,4'-Azodibenzoate

Cat. No.: B1584841

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This technical guide provides an in-depth analysis of the crystal structure of **Diethyl 4,4'-azodibenzoate**, a molecule of interest in materials science.^{[1][2]} We will explore the precise three-dimensional arrangement of atoms within its crystal lattice, the methodologies employed for its synthesis and crystallization, and the key intermolecular forces that govern its solid-state architecture. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of this compound's structural characteristics.

Introduction: The Significance of Azobenzene Derivatives

Azobenzene derivatives are a well-established class of compounds recognized for their unique photoresponsive properties, which stem from the reversible isomerization of the central azo bond ($-N=N-$) upon light irradiation. This behavior makes them prime candidates for the development of molecular switches, light-responsive materials, and liquid crystals.^{[1][3]} The synthesis and structural characterization of new azobenzene derivatives, such as **Diethyl 4,4'-azodibenzoate**, are crucial for understanding the relationship between molecular structure and macroscopic properties, which in turn informs the design of novel functional materials.^{[1][4]}

Molecular and Crystal Structure: A Detailed Examination

Single-crystal X-ray diffraction analysis of **Diethyl 4,4'-azodibenzoate** ($C_{18}H_{18}N_2O_4$) reveals a highly symmetric and planar molecular conformation.^{[4][5]} The full molecule is generated by a crystallographic inversion center, which imparts a notable planarity to the structure.^{[1][4][5]}

Crystallographic Data

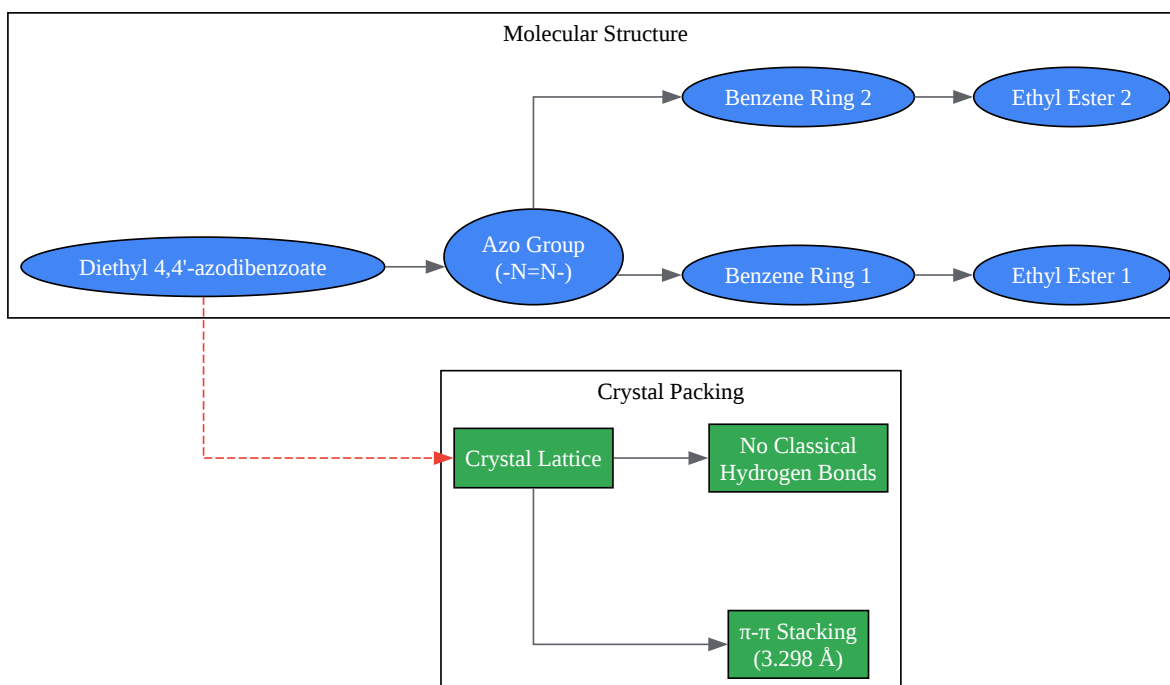
The crystal structure was determined at 293 K and refined to a final R-factor of 0.050.^{[1][4]} The key crystallographic parameters are summarized in the table below.

Parameter	Value	Reference
Chemical Formula	$C_{18}H_{18}N_2O_4$	^[5]
Molecular Weight	326.34 g/mol	^[5]
Crystal System	Monoclinic	^[5]
Space Group	$P2_1/c$	^[5]
a (Å)	14.844 (3)	^[5]
b (Å)	4.5731 (9)	^[5]
c (Å)	11.814 (2)	^[5]
β (°)	95.88 (3)	^[5]
Volume (Å ³)	797.7 (3)	^[5]
Z	2	^[5]
Calculated Density (Mg m ⁻³)	1.359	^[5]
Radiation	Mo K α (λ = 0.71073 Å)	^[5]
R-factor	0.050	^{[1][4]}
wR-factor	0.149	^{[1][4]}

Molecular Geometry and Intermolecular Interactions

The molecule exhibits a planar structure, with the dihedral angle between the two benzene rings being consistent with that of azobenzene (0°).^{[1][5]} This planarity is a key feature influencing the crystal packing.

A dominant feature of the crystal structure is the presence of strong π - π stacking interactions between adjacent planar molecules.^{[1][4][5]} These interactions are characterized by a short interplanar distance of 3.298 Å and a centroid-centroid distance of 3.298 (2) Å.^{[4][5]} Notably, classical hydrogen bonds are absent in the crystal structure.^{[1][5]} The stability of the crystal lattice is therefore primarily attributed to these significant π - π stacking forces.



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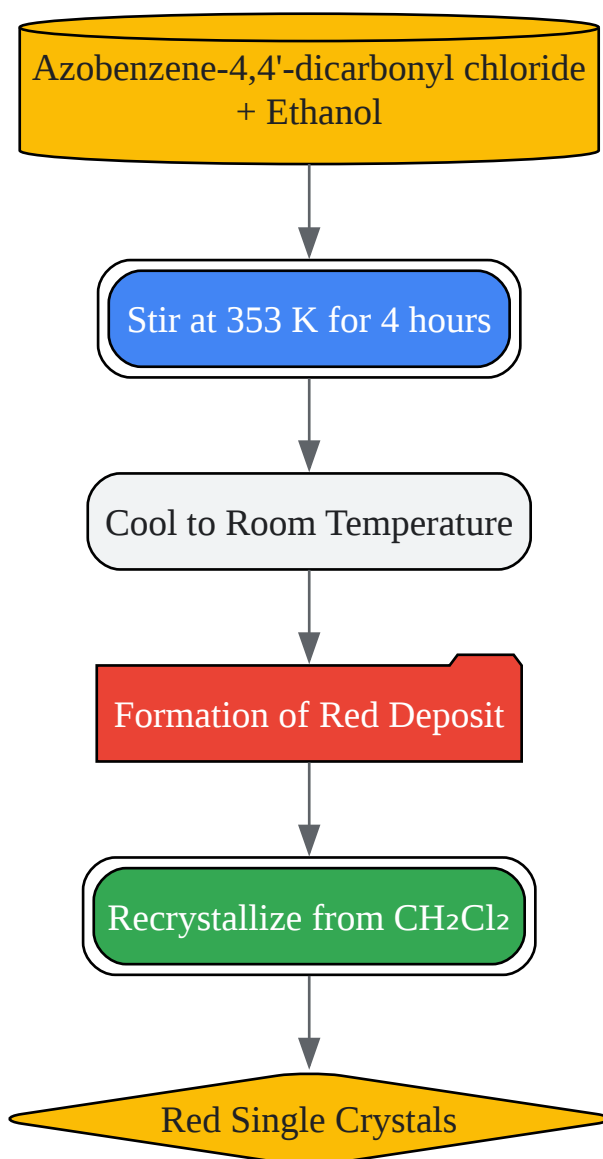
Caption: Key molecular features and crystal packing interactions of **Diethyl 4,4'-azodibenzoate**.

Synthesis and Crystallization: A Validated Protocol

The synthesis and crystallization of **Diethyl 4,4'-azodibenzoate** are achieved through a straightforward and reproducible process. The causality behind the chosen conditions ensures the formation of high-quality single crystals suitable for X-ray diffraction.

Synthesis Workflow

The synthesis involves the reaction of azobenzene-4,4'-dicarbonyl chloride with ethanol. The elevated temperature is necessary to drive the esterification reaction to completion.



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Caption: Experimental workflow for the synthesis and crystallization of **Diethyl 4,4'-azodibenzoate**.

Step-by-Step Experimental Protocol

- Reaction Setup: In a suitable reaction vessel, combine 1.0 g of azobenzene-4,4'-dicarbonyl chloride and 20 ml of ethanol.[1][5]
- Reaction: Stir the mixture at 353 K for 4 hours.[1][5]

- Isolation: After the reaction period, allow the mixture to cool to room temperature. A red precipitate will form.[1][5]
- Purification and Crystallization: The crude red deposit is then recrystallized from dichloromethane (CH_2Cl_2) to yield red crystals suitable for single-crystal X-ray diffraction analysis.[1][5]

The choice of dichloromethane as the recrystallization solvent is critical; its volatility and ability to dissolve the compound at elevated temperatures while having lower solubility at room temperature facilitate the growth of well-defined single crystals upon slow cooling.

Properties and Potential Applications

While the primary focus of the available literature is on the structural characterization, the nature of the azobenzene core suggests potential applications in areas where photoresponsive behavior is desirable.[3] It is known that azobenzene compounds can undergo reversible trans-cis isomerization under UV-Vis light, which can be harnessed in the development of:

- Light-responsive materials: The photoisomerization can induce changes in the material's properties, such as shape, color, or polarity.[3]
- Molecular switches: The two isomeric states can represent "on" and "off" states for molecular-level devices.
- Liquid crystals: The rod-like shape of the molecule is conducive to the formation of liquid crystalline phases.[1]

Further investigation into the photophysical and material properties of **Diethyl 4,4'-azodibenzoate** is warranted to fully explore its potential in these fields.

Conclusion

The crystal structure of **Diethyl 4,4'-azodibenzoate** has been unambiguously determined through single-crystal X-ray diffraction. The molecule adopts a planar conformation and packs in a monoclinic crystal system, stabilized predominantly by strong π - π stacking interactions. The provided synthesis and crystallization protocol is robust and yields high-quality crystals. This detailed structural understanding provides a solid foundation for future research into the

material properties and potential applications of this and related azobenzene derivatives in the field of advanced functional materials.

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